molecular formula C15H13ClN2S B12419822 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile

Cat. No.: B12419822
M. Wt: 292.8 g/mol
InChI Key: JFDVAYOTONCKQN-RHQRLBAQSA-N
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Description

Structural Features: This compound is a deuterated analog of the key intermediate in clopidogrel synthesis. It features a tetradeuterated 2-chlorophenyl group and a 6,7-dihydrothieno[3,2-c]pyridin-5-yl moiety linked via an acetonitrile group. The deuterium substitution at the 3,4,5,6 positions of the phenyl ring is strategically introduced to study isotope effects on metabolism and stability .

Role and Significance:
As a deuterated derivative, it serves as a probe for metabolic studies, leveraging the kinetic isotope effect (KIE) to modulate enzymatic hydrolysis rates. The acetonitrile group acts as a precursor in synthesizing ester derivatives like clopidogrel, a potent antiplatelet drug .

Properties

Molecular Formula

C15H13ClN2S

Molecular Weight

292.8 g/mol

IUPAC Name

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile

InChI

InChI=1S/C15H13ClN2S/c16-13-4-2-1-3-12(13)14(9-17)18-7-5-15-11(10-18)6-8-19-15/h1-4,6,8,14H,5,7,10H2/i1D,2D,3D,4D

InChI Key

JFDVAYOTONCKQN-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(C#N)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H]

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Pharmacokinetic Properties Biological Activity Synthesis Method
2-(2-Chloro-3,4,5,6-tetradeuteriophenyl)-2-(thienopyridinyl)acetonitrile Tetradeuterated phenyl; acetonitrile linker Slower hydrolysis due to C-D bonds; potential for prolonged half-life Intermediate (precursor to active API) Deuterium incorporation via deuteration of phenyl precursors; PTC-catalyzed steps
Clopidogrel (Methyl (2S)-2-(2-chlorophenyl)-2-(thienopyridinyl)acetate) Non-deuterated phenyl; methyl ester linker Rapid hydrolysis to active metabolite; short plasma half-life (~6 hours) ADP receptor antagonist (antiplatelet) Kinetic resolution using L-camphorsulfonic acid; esterification of acetonitrile
Clopidogrel Intermediate (Non-deuterated acetonitrile) Non-deuterated phenyl; acetonitrile linker Hydrolyzed rapidly to ester under alkaline conditions Synthetic intermediate Alkaline hydrolysis in phase-transfer catalysis (PTC) systems
Deutetrabenazine (Deuterated VMAT2 inhibitor) Deuterated methoxy groups Extended half-life (9–10 hrs vs. 4–5 hrs non-deuterated) Vesicular monoamine transporter inhibitor Selective deuteration of methoxy groups

Key Findings :

Deuterium Isotope Effect: The tetradeuteration in the phenyl ring is expected to reduce oxidative metabolism by cytochrome P450 enzymes, as C-D bonds resist cleavage more effectively than C-H bonds. In contrast, clopidogrel’s non-deuterated phenyl group undergoes rapid hydrolysis and oxidation, producing its active thiol metabolite within hours .

Synthetic Utility: The deuterated acetonitrile compound is synthesized via deuteration of 2-chlorophenyl precursors, followed by coupling with the thienopyridine moiety. This mirrors clopidogrel intermediate synthesis but requires specialized deuterium sources (e.g., D₂O or deuterated reagents) . Clopidogrel’s synthesis relies on kinetic resolution using L-camphorsulfonic acid to isolate the active (S)-enantiomer, a step that may differ for deuterated analogs due to altered stereoelectronic effects .

Biological Activity :

  • While clopidogrel’s antiplatelet activity (IC₅₀ ~50 nM) is well-documented , the deuterated acetonitrile derivative is primarily an intermediate. However, related deuterated compounds like deutetrabenazine demonstrate that deuterium can enhance therapeutic indices by prolonging half-lives without altering target affinity .

Physical and Formulation Properties :

  • Clopidogrel’s polymorphs (Forms I and II) and salts (e.g., bisulfate, camsylate) are critical for stability and bioavailability . The deuterated analog may exhibit distinct crystallization behaviors due to deuterium’s mass difference, necessitating tailored formulation strategies.

Contradictions and Limitations :

  • While clopidogrel’s efficacy is proven , the deuterated analog’s pharmacological relevance remains speculative without in vivo studies.

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